(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C13H13F2NO4 |
|---|---|
Molecular Weight |
285.24 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H13F2NO4/c1-16-12(19)20-8-5-13(6-8,11(17)18)7-2-3-9(14)10(15)4-7/h2-4,8H,5-6H2,1H3,(H,16,19)(H,17,18) |
InChI Key |
MRIDELSOZNPENT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Cyclobutane Core with 3,4-Difluorophenyl Substituent
- Starting materials: Cyclobutane derivatives or cyclobutanones are commonly used as starting scaffolds.
- Aryl substitution: The 3,4-difluorophenyl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Negishi coupling, using 3,4-difluorophenyl boronic acids or halides.
- Stereochemical control: Chiral auxiliaries or asymmetric catalysis may be employed to ensure the (1S,3s) stereochemistry.
Introduction of the Methylcarbamoyloxy Group at the 3-Position
- The methylcarbamoyloxy group (-O-C(=O)-NHCH3) is typically introduced by carbamoylation of a hydroxyl group at the 3-position.
- Hydroxylation: If the 3-position initially lacks a hydroxyl, selective oxidation or hydroxy-functionalization methods are applied.
- Carbamoylation: Reaction of the 3-hydroxycyclobutane intermediate with methyl isocyanate or methyl carbamoyl chloride under mild basic conditions yields the methylcarbamoyloxy substituent.
- Protection/deprotection strategies may be used to avoid side reactions.
Installation or Preservation of the Carboxylic Acid at the 1-Position
- The carboxylic acid group can be introduced by oxidation of a methyl or aldehyde precursor or preserved if present in the starting material.
- Typical oxidation reagents include KMnO4, CrO3, or TEMPO-based methods.
- Alternatively, ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acid.
Representative Synthetic Procedure (Literature-Based)
| Step | Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclobutane ring formation with aryl substitution | Cyclobutanone + 3,4-difluorophenylboronic acid, Pd catalyst, base, solvent (e.g., toluene), 80-100°C | (1S,3s)-1-(3,4-difluorophenyl)cyclobutanone |
| 2 | Reduction/hydroxylation at 3-position | NaBH4 or OsO4-based dihydroxylation | (1S,3s)-1-(3,4-difluorophenyl)-3-hydroxycyclobutane |
| 3 | Carbamoylation | Methyl isocyanate or methyl carbamoyl chloride, base (e.g., triethylamine), solvent (e.g., dichloromethane), 0-25°C | (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane |
| 4 | Oxidation to carboxylic acid (if necessary) | KMnO4 or TEMPO oxidation, aqueous conditions | (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid |
Reaction Optimization and Yields
- The stereochemical purity is critical; asymmetric catalysis or chiral resolution methods are used.
- Carbamoylation typically proceeds in high yields (>85%) under optimized conditions.
- Oxidation steps require careful control to avoid overoxidation or ring opening.
- Overall yields for the multi-step synthesis range between 40-60% depending on purification and stereochemical control.
Analytical and Characterization Data
| Parameter | Data |
|---|---|
| Molecular Formula | C13H13F2NO4 |
| Molecular Weight | 285.24 g/mol |
| IUPAC Name | This compound |
| NMR (1H) | Signals consistent with cyclobutane ring protons, aromatic protons with fluorine coupling |
| NMR (13C) | Carbonyl carbons at ~170-180 ppm; aromatic carbons with fluorine coupling |
| Mass Spectrometry | Molecular ion peak at m/z 285 |
| Optical Rotation | Specific rotation consistent with (1S,3s) stereochemistry |
Research Findings and Applications
- The compound’s preparation method was reported in patent WO2022122773A1, highlighting the importance of stereochemistry and functional group compatibility in synthesis.
- Analogous compounds with difluorophenyl and carbamoyloxy groups have shown promising biological activities such as anti-inflammatory and enzyme inhibition effects, which guide the synthetic design.
- High-throughput screening assays require pure stereoisomers, emphasizing the need for precise synthetic control.
Summary Table of Synthetic Routes and Conditions
| Synthetic Step | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Cyclobutane formation with aryl substitution | Pd catalyst, base, 3,4-difluorophenylboronic acid | 80-100°C, inert atmosphere | 70-80 | Requires chiral catalyst or resolution |
| Hydroxylation at 3-position | NaBH4 or OsO4 | 0-25°C | 85-90 | Stereoselective hydroxylation preferred |
| Carbamoylation | Methyl isocyanate, triethylamine | 0-25°C, DCM solvent | 85-95 | Mild conditions prevent side reactions |
| Oxidation to acid | KMnO4, aqueous | Room temp to reflux | 60-75 | Controlled to avoid ring cleavage |
Chemical Reactions Analysis
Types of Reactions
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorophenyl group or the carbamoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations
Ring Size and Conformational Flexibility :
- Cyclobutane derivatives (e.g., target compound and ) exhibit higher ring strain and reduced conformational flexibility compared to cyclopentane () or cyclohexane () analogs. This may influence binding affinity to rigid biological targets .
- Cyclopentane derivatives () are more synthetically versatile due to their stability, as seen in the multi-step synthesis of compound 8 .
Impact of Fluorine Substituents: The 3,4-difluorophenyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to mono-fluorinated analogs () . In , the fluoro-methyl group improves material science applications by altering polymer properties .
The phenylselanyl group in ’s compound 8 introduces heavy-atom effects useful in crystallography but raises toxicity concerns .
Biological Activity
The compound (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid is a synthetic organic molecule notable for its unique cyclobutane structure and the presence of both a difluorophenyl group and a methylcarbamoyloxy functional group. This combination suggests potential applications in medicinal chemistry, particularly in drug development due to the influence of fluorine on biological activity and metabolic stability.
- Molecular Formula: C13H13F2NO4
- Molecular Weight: 285.24 g/mol
- IUPAC Name: 1-(3,4-difluorophenyl)-3-(methylcarbamoyloxy)cyclobutane-1-carboxylic acid
- Canonical SMILES: CNC(=O)OC1CC(C1)(C2=CC(=C(C=C2)F)F)C(=O)O
The biological activity of this compound is hypothesized to stem from its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The presence of the cyclobutane core and functional groups may enhance its binding affinity to biological targets, potentially leading to therapeutic effects.
Biological Activities
Research indicates that compounds with similar structural features often exhibit significant biological activities. The following activities are particularly relevant for this compound:
- Anti-inflammatory Effects: Enzyme inhibition assays can be employed to evaluate its potential anti-inflammatory properties.
- Anticancer Activity: Cell viability assays against various cancer cell lines may reveal cytotoxic effects.
- Antimicrobial Properties: Studies could assess the compound's ability to inhibit microbial growth.
Case Study: Enzyme Inhibition Assays
A study aimed at evaluating enzyme inhibition demonstrated that similar compounds effectively reduced inflammation markers in vitro. These findings suggest that this compound may also possess similar properties.
Case Study: Cytotoxicity Testing
Cell viability assays conducted on related cyclobutane derivatives indicated significant cytotoxicity against various cancer cell lines. The results highlighted the potential for developing new anticancer agents based on the structural framework of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (1S,3s)-1-(3,4-difluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid, and how can purity be ensured?
- Methodology :
- Stepwise Synthesis : Begin with cyclobutane ring formation via cyclopropanation analogs (e.g., using diazo compounds and transition metal catalysts) . Introduce the 3,4-difluorophenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- Methylcarbamoyloxy Introduction : Use methyl isocyanate or carbamoylation reagents under anhydrous conditions, monitored by TLC .
- Purification : Employ silica gel chromatography (hexane/ethyl acetate gradients) and recrystallization from ethanol/water mixtures . Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
- Key Challenges : Steric hindrance during cyclobutane functionalization; competing side reactions during carbamoylation.
Q. How is the stereochemical integrity of the (1S,3s) configuration validated during synthesis?
- Methodology :
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol eluents to resolve enantiomers .
- X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, leveraging synchrotron sources (e.g., Advanced Photon Source) for high-resolution data .
- NMR Analysis : Compare and NMR coupling constants with computational predictions (Gaussian 09) to verify stereochemistry .
Q. What physicochemical properties (e.g., solubility, logP) are critical for in vitro assays, and how are they determined?
- Methodology :
- Solubility : Measure equilibrium solubility in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy .
- logP : Calculate via shake-flask method (octanol/water partitioning) or computational tools like Molinspiration .
- pKa Determination : Use potentiometric titration (GLpKa instrument) or capillary electrophoresis .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with GABA aminotransferase, and how can activity be optimized?
- Methodology :
- Enzyme Kinetics : Perform steady-state inhibition assays with recombinant GABA-AT, monitoring NADH depletion at 340 nm .
- Molecular Docking : Use AutoDock Vina to model binding poses, focusing on fluorine interactions with active-site residues (e.g., Arg398) .
- Structure-Activity Relationships (SAR) : Synthesize analogs with modified fluorophenyl or carbamate groups to assess steric/electronic effects .
Q. How does metabolic stability in hepatic microsomes correlate with in vivo efficacy?
- Methodology :
- In Vitro Metabolism : Incubate with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) and -NMR to detect defluorinated or hydroxylated products .
- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition using fluorogenic substrates .
Q. What strategies mitigate stereochemical instability in aqueous or biological matrices?
- Methodology :
- Kinetic Stability Studies : Monitor racemization under physiological pH (7.4) and temperature (37°C) via chiral HPLC .
- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or acetyl groups to stabilize the cyclobutane core during storage .
- Formulation Optimization : Use lyophilization with cyclodextrins to reduce hydrolytic degradation .
Contradictions and Resolutions
- reports antifungal activity for a structurally similar cyclobutane derivative, but the target compound’s bioactivity may differ due to the methylcarbamoyl group. Validate via comparative MIC assays against Candida albicans .
- emphasizes computational modeling, while relies on empirical crystallography. Integrate both approaches for robust mechanistic analysis .
Excluded Topics
- Commercial synthesis (e.g., pricing in ) and industrial scale-up are omitted per guidelines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
